4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-6-8-7-14-4-3-12(8)10(13)9-2-1-5-15-9/h8-9H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWGKYKANAMRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)N2CCOCC2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile typically involves the condensation of hetero ketone derivatives. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form the thiopyrano product, which is then reacted with morpholine to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile and analogous compounds:
Key Observations:
Ring Saturation and Conformation: The dihydrothiophene ring in 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile () is partially unsaturated, leading to a near-orthogonal orientation (87.2°) between the dihydrothiophene plane and the morpholine substituent. In contrast, the thiolane ring in the target compound is fully saturated, likely adopting a more flexible conformation . The spirocyclic compound in exhibits rigid geometry due to its fused indoline-pyrrolidine system, contrasting with the non-fused morpholine-thiolane system of the target compound .
Electronic Effects: The nitrile group in 1,3-Thiazole-4-carbonitrile participates in C–H⋯N hydrogen bonds and π–π stacking, enhancing crystal packing stability .
Synthetic Pathways: The synthesis of 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile involves HCl-mediated cyclization (), whereas the target compound may require alternative methods due to the thiolane carbonyl’s steric and electronic demands.
Crystallographic and Packing Behavior
- 1,3-Thiazole-4-carbonitrile : Exhibits planar thiazole rings stabilized by C–H⋯N hydrogen bonds and π–π interactions (interplanar distance: ~3.5 Å) .
- Spiro[indoline-3,2'-pyrrolidine] derivatives: Monoclinic packing (space group P21/c) with Z = 4 and unit cell volume of 2233.0 ų, indicating dense molecular packing .
- 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile: Orthogonal ring orientation may reduce packing efficiency compared to planar systems.
Biological Activity
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a thiolane carbonyl and a nitrile group. Its structure suggests potential interactions with various biological targets, which can be leveraged for therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 10 | Staphylococcus aureus |
| Derivative B | 15 | Escherichia coli |
| Derivative C | 5 | Pseudomonas aeruginosa |
These results suggest that modifications to the thiolane and morpholine structures can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF7).
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects using the MTT assay on PC3 and MCF7 cells. The results showed:
- IC50 Values :
- PC3 Cells: 25 µM after 48 hours
- MCF7 Cells: 30 µM after 48 hours
These findings indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it possesses significant antioxidant activity, comparable to established antioxidants like ascorbic acid.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85 | 20 |
| Ascorbic Acid | 90 | 15 |
This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The thiolane moiety may facilitate binding to biological targets, while the carbonyl and nitrile groups can form hydrogen bonds, influencing molecular interactions critical for its activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
